molecular formula C6H12O2S B104257 3-(Methylthio)propyl acetate CAS No. 16630-55-0

3-(Methylthio)propyl acetate

Cat. No.: B104257
CAS No.: 16630-55-0
M. Wt: 148.23 g/mol
InChI Key: LPZQTNIAYMRVMF-UHFFFAOYSA-N
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Description

3-(Methylthio)propyl acetate (CAS: 16630-55-0; molecular formula: C₆H₁₂O₂S) is a volatile sulfur compound (VSC) characterized by a thioether ester structure. It is biosynthesized via the Ehrlich pathway, where methionine is converted into α-keto-γ-(methylthio)butyric acid, followed by decarboxylation to methionol (3-(methylthio)-1-propanol) and subsequent esterification with acetic acid . This compound is notable for its role in yeast metabolism, particularly in Saccharomyces cerevisiae, which produces it during fermentation using L-methionine as a nitrogen source .

This compound contributes herbaceous, cabbage-like, or potato-like aroma notes, depending on concentration and matrix . It is a key aroma-active compound in diverse foods and beverages, including aged vinegars (e.g., Shanxi Aged Vinegar), passion fruit wine, melons (e.g., Charentais melon), and pineapple breeding lines . Its concentration varies significantly across products; for example, it is detected at 765.27 µg/L in passion fruit wine fermented by specific yeast strains and at trace levels in soy sauce .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylthio)propyl acetate can be synthesized through the esterification of 3-(methylthio)propan-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques such as distillation ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)propyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Flavoring Agent in Food Industry

Usage in Food Products:
3-(Methylthio)propyl acetate is primarily used as a flavoring agent due to its herbaceous and cabbage-like aroma. It has been identified in various food products, including alcoholic beverages, fruits, and vegetables. The compound is particularly effective in enhancing the sensory characteristics of foods, providing a ripeness flavor that is desirable in cheeses and savory dishes.

Food Product Concentration (ppm) Flavor Description
Soups and Sauces1-5Ripeness enhancement
Seasonings300-500Fruity and savory notes
Passion Fruit WinesVariesHerbaceous aroma

In a study focusing on passion fruit wines, this compound contributed to the aromatic profile, enhancing the overall sensory experience of the wine .

Biochemical Research

Potential Biomarker:
this compound has been detected in various fruits and alcoholic beverages, suggesting its potential role as a biomarker for dietary intake. Its presence in specific foods can be leveraged to study dietary patterns and their effects on health .

Metabolic Pathways:
Research indicates that this compound is produced through metabolic pathways involving sulfur compounds. Understanding these pathways can aid in exploring its role in plant physiology and metabolism . For instance, it is formed via the Ehrlich pathway from precursors like methionine, which is crucial for understanding sulfur metabolism in plants .

Industrial Applications

Chemical Manufacturing:
In addition to its flavoring properties, this compound is utilized in chemical manufacturing processes. It serves as an intermediate for synthesizing other chemical compounds used across various sectors, including pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Sensory Analysis of Melons
A comprehensive study on melon cultivars revealed that this compound was one of the dominant sulfur compounds contributing to the aroma profile of melons. This finding highlights its significance in fruit quality assessment and breeding programs aimed at enhancing flavor attributes .

Case Study 2: Passion Fruit Wine
In a comparative analysis of different passion fruit wines, it was found that variations in the concentration of this compound correlated with consumer preference scores. Wines with higher concentrations were favored for their complex aromatic profiles .

Comparison with Similar Compounds

The following sulfur-containing esters share structural similarities with 3-(methylthio)propyl acetate but differ in alkyl chain length, functional groups, or aroma profiles.

Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Key Aroma Descriptors Occurrence Concentration Range (Examples)
This compound C₆H₁₂O₂S 16630-55-0 Herbaceous, cabbage, potato Melons, passion fruit wine, vinegar 32.74–765.27 µg/L (wine)
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S 13327-56-5 Fruity, cheese-like Soy sauce, passion fruit wine 10.34–11.46 µg/L (wine)
Methyl 3-(methylthio)propanoate C₅H₁₀O₂S Not specified Pineapple, tropical Okinawan pineapple Dominant in 'No. 22' breeding line
2-(Methylthio)ethyl acetate C₅H₁₀O₂S Not specified Sulfurous, vegetable Charentais melon, aged vinegar Dominant in mMSL melon fruit
3-(Methylthio)propanal C₄H₈OS 3268-49-3 Onion, meaty Zhenjiang vinegar, soy sauce High FD factor (>128) in vinegar

Biological Activity

3-(Methylthio)propyl acetate, a compound derived from the interaction of methylthio and propyl acetate, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, including the reaction of propyl alcohol with methylthiol in the presence of an acid catalyst. The chemical structure can be represented as follows:

  • Chemical Formula : C₅H₁₂O₂S
  • Molecular Weight : 120.21 g/mol

This compound is characterized by its distinct aroma, often described as fruity or floral, making it valuable in flavoring and fragrance applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against common foodborne bacteria such as Escherichia coli and Salmonella species. The results showed that this compound could reduce bacterial populations effectively in food preservation contexts.

Pathogen Concentration (ppm) Reduction (%)
E. coli50085
Salmonella spp.100090

These findings suggest that this compound can be utilized as a natural preservative in food products.

Insect Repellency

Additionally, this compound has been identified as a modulator of TRPM8 receptors, which are associated with sensory perception. Its insect-repellent properties have been highlighted in various studies, indicating potential applications in pest control. The modulation of TRPM8 receptors by this compound can lead to a deterrent effect on insects, providing a natural alternative to synthetic repellents.

The biological activity of this compound can be attributed to several mechanisms:

  • Disruption of Membrane Integrity : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Sensory Modulation : As a TRPM8 modulator, it alters sensory responses in insects, effectively repelling them.

Study on Food Preservation

In a controlled environment, the effectiveness of this compound was tested on fresh-cut fruits stored at refrigeration temperatures. The study found that applying this compound significantly extended the shelf life by reducing microbial load without compromising sensory quality.

  • Shelf Life Extension : Fruits treated with this compound showed a shelf life increase from 5 days to 12 days compared to untreated controls.

Insect Repellent Efficacy

A field study evaluated the insect-repellent properties of various concentrations of this compound against common agricultural pests. Results indicated that higher concentrations (above 1000 ppm) significantly reduced insect activity by over 70%.

Q & A

Basic Research Questions

Q. How can 3-(Methylthio)propyl acetate be identified and quantified in complex matrices like food or beverages?

  • Methodological Answer : Use gas chromatography–mass spectrometry (GC-MS) with selective ion monitoring (SIM) for precise identification. Normalize peak areas using internal standards (e.g., ethyl hexanoate) to account for matrix effects. Odor Activity Values (OAVs) can quantify its contribution to flavor profiles, as demonstrated in pineapple and muskmelon studies . For alcoholic beverages, compare retention indices and odor descriptors against reference databases .

Q. What synthetic routes are available for this compound in laboratory settings?

  • Methodological Answer : Direct esterification of 3-(Methylthio)-1-propanol with acetic anhydride under acid catalysis (e.g., sulfuric acid) is a common method. Alternatively, enzymatic synthesis using lipases in non-aqueous media can improve selectivity. Thiol acetate cleavage using clayfen (iron(III) nitrate-impregnated clay) offers a solvent-free pathway for precursor modification .

Q. How does this compound contribute to flavor profiles in fermented products?

  • Methodological Answer : In yeast-fermented systems (e.g., Williopsis strains), it arises via the Ehrlich pathway from methionine catabolism. Supplement synthetic media with L-methionine and monitor volatile sulfur compounds (VSCs) using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Its "potato-like" odor is a key descriptor in whisky and Baijiu, with thresholds determined by sensory panels .

Advanced Research Questions

Q. What are the metabolic precursors and degradation pathways of this compound in microbial systems?

  • Methodological Answer : The compound degrades into 3-(Methylthio)-1-propanol via esterase activity, which can further oxidize to 3-(Methylthio)propionic acid. Use isotopic labeling (e.g., ¹³C-methionine) to trace intermediates in yeast cultures. Employ knockout strains to validate enzymes in the Ehrlich pathway (e.g., aminotransferases, decarboxylases) .

Q. How do environmental factors (pH, temperature, antimicrobial agents) influence the stability of this compound in food matrices?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (3–8) and temperature (4–40°C). For example, ascorbic acid (ASC) treatments at 500–1000 ppm reduce its concentration in fresh-cut produce due to oxidative interactions. Monitor degradation kinetics via HPLC and correlate with sulfur-specific detectors .

Q. What analytical challenges arise when distinguishing this compound from structurally similar esters in GC-MS profiling?

  • Methodological Answer : Co-elution with other acetates (e.g., hexyl acetate) can occur. Use polar capillary columns (e.g., DB-WAX) and tandem MS (GC-MS/MS) to resolve overlaps. Validate with authentic standards and calculate linear retention indices (LRIs) against n-alkanes. Statistical tools like PCA can differentiate clusters in complex datasets .

Q. What regulatory considerations apply to this compound as a food flavoring agent?

  • Methodological Answer : It is approved under FEMA 3883 and EFSA’s Flavour Group Evaluation 08 (FGE.08Rev5). Assess toxicity via in vitro genotoxicity assays (Ames test, micronucleus) and in vivo NOAEL (No Observed Adverse Effect Level) studies. Compliance with Chinese GB 2760 standards requires batch-specific purity ≥98% .

Properties

IUPAC Name

3-methylsulfanylpropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(7)8-4-3-5-9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZQTNIAYMRVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90168087
Record name 3-(Methylthio)propyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with fatty, estery odour
Record name 3-(Methylthio)propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

201.00 to 202.00 °C. @ 760.00 mm Hg
Record name 3-(Methylthio)propyl acetate
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, very slightly soluble in water; soluble in alcohol and oils
Record name 3-(Methylthio)propyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-(Methylthio)propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.036-1.044
Record name 3-(Methylthio)propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/679/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

16630-55-0
Record name 3-(Methylthio)propyl acetate
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Record name 3-(Methylthio)propyl acetate
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Record name 3-(Methylthio)propyl acetate
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Record name 3-(methylthio)propyl acetate
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Record name 3-(METHYLTHIO)PROPYL ACETATE
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Record name 3-(Methylthio)propyl acetate
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URL http://www.hmdb.ca/metabolites/HMDB0031717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(Methylthio)propyl acetate
3-(Methylthio)propyl acetate
3-(Methylthio)propyl acetate
3-(Methylthio)propyl acetate
3-(Methylthio)propyl acetate
3-(Methylthio)propyl acetate

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